N-(2H-1,3-benzodioxol-5-yl)-3-cyclopropaneamido-1-benzofuran-2-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopropaneamido-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted at the 2-position with a carboxamide group linked to a benzodioxole moiety. This compound’s molecular formula is C20H16N2O5 (calculated molecular weight: 364.35 g/mol), though experimental validation via techniques like X-ray crystallography refined with SHELXL (a widely used refinement program ) would be required to confirm its stereochemical details.
The benzodioxole and benzofuran moieties are pharmacologically significant, often associated with bioactivity in central nervous system targets or anti-inflammatory applications. The cyclopropane group may enhance lipophilicity and conformational stability, influencing binding affinity and pharmacokinetics.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(cyclopropanecarbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-19(11-5-6-11)22-17-13-3-1-2-4-14(13)27-18(17)20(24)21-12-7-8-15-16(9-12)26-10-25-15/h1-4,7-9,11H,5-6,10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGRNQLODIHJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopropaneamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Benzofuran Ring: This involves the cyclization of ortho-hydroxyaryl ketones.
Amidation Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopropaneamido-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced amide derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopropaneamido-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopropaneamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit mitochondrial membrane potential in tumor cells under glucose starvation, leading to cell death . This suggests its potential as an anti-cancer agent by targeting the metabolic vulnerabilities of cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to two analogs:
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloropropanamido)benzofuran-2-carboxamide (CAS 888458-77-3)
Hypothetical analog: N-(2H-1,3-benzodioxol-5-yl)-3-acetamido-1-benzofuran-2-carboxamide
Table 1: Structural and Physicochemical Comparison
Crystallographic and Computational Analysis
- Structural data for the target compound, if available, would likely be refined using SHELXL due to its prevalence in small-molecule crystallography .
- Comparative molecular docking studies could highlight differences in binding modes caused by substituent variations. For example, the cyclopropane’s strained geometry might induce unique conformational constraints in protein-ligand interactions.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopropaneamido-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 395.4 g/mol. Its structural complexity involves multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for inhibiting tumor growth and proliferation.
- Apoptosis Induction : The compound's structure suggests potential interactions with apoptotic pathways, which may be mediated through the activation of caspases or modulation of Bcl-2 family proteins.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HepG2 (Liver) | 25 |
| PC3 (Prostate) | 30 |
These findings suggest that the compound may selectively target cancerous cells while sparing normal cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Screening tests have demonstrated activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µg/mL) |
|---|---|
| Bacillus subtilis (Gram-positive) | 50 |
| Escherichia coli (Gram-negative) | 100 |
This selective antibacterial activity indicates potential applications in treating infections caused by resistant strains .
Case Studies and Research Findings
Recent studies have explored the efficacy of benzodioxole derivatives in various biological contexts:
- Antidiabetic Potential : In vivo studies demonstrated that certain benzodioxole derivatives significantly reduced blood glucose levels in diabetic mice models. For example, a derivative exhibited an IC50 value of 0.68 µM against α-amylase, indicating strong potential as an antidiabetic agent .
- Cytotoxicity Assessment : In vitro assays showed that certain derivatives displayed minimal cytotoxicity towards normal cell lines while effectively inhibiting cancer cell proliferation. This selectivity is critical for developing safe therapeutic agents .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:
- Absorption and Bioavailability : Compounds with similar structures have variable absorption rates influenced by their lipophilicity and solubility.
- Metabolism : The metabolic pathways can significantly affect the bioactivity and toxicity profiles of these compounds, necessitating further investigation into their metabolic fate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
